molecular formula C22H26O3 B1292239 2-Acetoxy-4'-heptylbenzophenone CAS No. 890098-50-7

2-Acetoxy-4'-heptylbenzophenone

Cat. No.: B1292239
CAS No.: 890098-50-7
M. Wt: 338.4 g/mol
InChI Key: GDQACGOGALDGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4'-heptylbenzophenone is a useful research compound. Its molecular formula is C22H26O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-heptylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-3-4-5-6-7-10-18-13-15-19(16-14-18)22(24)20-11-8-9-12-21(20)25-17(2)23/h8-9,11-16H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQACGOGALDGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641584
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-50-7
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Synthetic and Characterization Studies:

Organic Chemistry: A primary focus should be on the development and optimization of a robust synthetic route to 2-Acetoxy-4'-heptylbenzophenone with high purity and yield. This should be followed by a comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of fundamental physicochemical properties. This foundational work is crucial for all subsequent research.

In Depth Investigation of Liquid Crystalline Properties:

Materials Science & Physics: A thorough investigation into the potential liquid crystalline behavior of 2-Acetoxy-4'-heptylbenzophenone is essential. This would involve a combination of experimental techniques such as polarized optical microscopy (POM) to visualize textures, differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, and X-ray diffraction (XRD) to elucidate the molecular packing in any observed mesophases. merckgroup.comias.ac.in

Elucidation of Photochemical and Photophysical Behavior:

Physical Chemistry & Photochemistry: Detailed photophysical and photochemical studies are needed to understand the interaction of 2-Acetoxy-4'-heptylbenzophenone with light. This includes determining its UV-Vis absorption and emission spectra, measuring its photoluminescence quantum yield, and investigating its photostability and degradation pathways upon exposure to UV radiation. nih.govresearchgate.net Time-resolved spectroscopy could provide insights into the excited-state dynamics.

Computational Modeling and Theoretical Studies:

Computational Chemistry & Theoretical Physics: In parallel with experimental work, computational modeling using density functional theory (DFT) and other methods can provide valuable insights into the molecular structure, electronic properties, and spectroscopic characteristics of 2-Acetoxy-4'-heptylbenzophenone. These theoretical studies can aid in the interpretation of experimental results and guide the design of new molecules with tailored properties.

Exploration of Structure Property Relationships Through Analogs:

Organic & Materials Chemistry: The synthesis and characterization of a homologous series of 2-acetoxy-4'-alkylbenzophenones, with varying alkyl chain lengths, would be highly beneficial. This would allow for a systematic study of how the alkyl chain length influences the liquid crystalline properties, solubility, and other physical characteristics, thereby establishing crucial structure-property relationships.

Interdisciplinary Collaboration for Application Oriented Research:

Engineering & Applied Science: Collaboration with engineers and applied scientists is crucial to explore the potential applications of 2-Acetoxy-4'-heptylbenzophenone. This could involve incorporating the compound into liquid crystal mixtures to test its performance in display prototypes, or blending it with polymers to evaluate its effectiveness as a UV stabilizer. deliuslab.comucmerced.eduwisc.eduorgmathun.comimdea.org

By pursuing these interdisciplinary research directions, the scientific community can build a comprehensive understanding of this compound, moving from fundamental characterization to the exploration of its potential in advanced materials and technologies.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) for Ground State Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For 2-Acetoxy-4'-heptylbenzophenone, a DFT optimization would reveal the preferred orientation of the acetoxy and heptyl groups relative to the benzophenone (B1666685) core. The calculation also yields the ground state energy, a key piece of data for assessing the molecule's thermodynamic stability.

Table 1: Illustrative DFT-Calculated Ground State Geometrical Parameters for a Benzophenone Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.245--
C-C (phenyl)1.390 - 1.410118.0 - 121.0-
C-O (ester)1.360--
Phenyl-C=O-Phenyl--30.0 - 40.0

Note: The values in this table are representative of typical benzophenone structures and are for illustrative purposes only. Actual calculated values for this compound would require a specific DFT study.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. faccts.de This is crucial for understanding how a molecule interacts with light. By calculating the energies of various excited states and the probabilities of transitions to these states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. faccts.deresearchgate.net For this compound, TD-DFT calculations could identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, providing insights into its potential use as a UV absorber or photosensitizer. nih.govyoutube.commdpi.com

Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.02
S0 → S24.432800.55
S0 → S34.962500.21

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. The values are not based on actual experimental or computational results for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of how a molecule moves and interacts with its environment over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the different conformations (shapes) a flexible molecule like this compound can adopt. nih.gov The long heptyl chain and the rotatable bonds of the acetoxy group and benzophenone core allow for a vast conformational landscape. MD simulations can reveal the most populated conformations and the energetic barriers between them. Furthermore, these simulations can model how molecules of this compound interact with each other or with solvent molecules, providing insights into its solubility and aggregation behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei. libretexts.orglibretexts.org These predictions are based on the calculated electron density around each nucleus, which determines its shielding or deshielding in a magnetic field. ucl.ac.uk Comparing predicted NMR spectra with experimental data can confirm the chemical structure of this compound. DFT methods are commonly employed for accurate NMR chemical shift predictions. mdpi.com

Table 3: Exemplary Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts for a Substituted Benzene (B151609) Ring

Proton PositionExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
Ortho7.857.82
Meta7.507.48
Para7.607.58

Note: This table provides an example of the correlation between experimental and predicted NMR data for a generic aromatic compound and does not represent actual data for this compound.

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactions a molecule can undergo is crucial for predicting its stability and potential transformations. Computational modeling can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. For this compound, computational modeling could be used to investigate its synthesis pathways, potential degradation mechanisms (e.g., hydrolysis of the ester group), or photochemical reactions initiated by UV light absorption.

In Silico Screening for Potential Material Science Applications

In silico screening, or virtual screening, is a computational technique used to rapidly assess the potential of a large number of molecules for a specific application. mdpi.com By defining a set of desired properties, a computational model can filter through a virtual library of compounds to identify promising candidates. nih.gov For this compound and its derivatives, in silico screening could be employed to explore their potential in material science. For instance, by calculating properties such as electronic bandgap, charge mobility, and molecular packing, it might be possible to predict their suitability for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the aromatic benzophenone core and the flexible alkyl chain suggests that this molecule could have interesting self-assembly properties, which are critical for the performance of many organic materials.

In Vitro and Non Clinical Biological Activity Explorations

Enzyme Inhibition Studies in Cell-Free Systems

Comprehensive searches of scientific literature and biomedical databases did not yield any specific studies investigating the enzyme-inhibiting properties of 2-Acetoxy-4'-heptylbenzophenone.

There are no available research articles or data that specifically examine the modulation of transacetylase activity by this compound. While studies exist on other acetoxy-containing compounds, such as certain acetoxycoumarins which have been shown to interact with transacetylases, no such investigations have been reported for the title compound.

No studies have been published detailing the inhibitory effects of this compound on other enzymes. The broader class of benzophenone (B1666685) derivatives has been evaluated against various enzymes, including cyclooxygenases, α-glucosidase, and prolyl endopeptidase, but data specific to the 2-acetoxy-4'-heptyl substituted variant is not available.

Antioxidant Capacity Evaluations in Cell-Free and Non-Mammalian Systems

No specific in vitro studies have been conducted to determine the antioxidant capacity of this compound. While some benzophenone analogues have demonstrated antioxidant potential in various assays, this specific compound has not been evaluated.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Assays utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed for this purpose. These stable radicals undergo a color change upon reduction by an antioxidant, allowing for spectrophotometric quantification of the scavenging activity.

Currently, there is no specific published data detailing the performance of this compound in DPPH or ABTS radical scavenging assays. While studies on other benzophenone derivatives have demonstrated varying degrees of antioxidant activity, direct extrapolation to this specific compound is not scientifically valid without empirical data.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the total antioxidant capacity of a substance. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

As with the radical scavenging assays, there is a lack of specific research findings for this compound in the context of FRAP assays. The antioxidant potential of benzophenones can be influenced by the nature and position of their substituents. Therefore, dedicated studies are required to determine the ferric reducing power of this compound.

Cellular Mechanism of Action Investigations in Non-Human Cell Lines

Investigating the effects of a compound at the cellular level provides insights into its potential biological mechanisms. This includes assessing its impact on cell viability and its ability to modulate cellular pathways.

Assessment of Cytostatic or Cytotoxic Effects (without dose/safety implications)

Cytotoxicity and cytostatic effects of chemical compounds are often evaluated in various cell lines to understand their impact on cell viability and proliferation.

There is currently no publicly available research that specifically investigates the cytostatic or cytotoxic effects of this compound on non-human cell lines. General studies on benzophenone derivatives have shown a range of effects, from no significant cytotoxicity to apoptosis-inducing activity in different cancer cell lines. However, these findings are highly structure-dependent and cannot be directly attributed to this compound.

Exploration of Cellular Pathway Modulation (e.g., enzyme systems)

Understanding how a compound interacts with and modulates cellular pathways, such as enzyme systems, is crucial for elucidating its mechanism of action.

Specific data on the modulation of cellular pathways or enzyme systems by this compound is not available in the current scientific literature. Research on other benzophenones has indicated potential interactions with various cellular targets, but these are specific to the compounds studied.

In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions

The metabolic stability of a compound provides an early indication of its persistence in a biological system and helps in identifying potential metabolites. These studies are often conducted using subcellular fractions, such as liver microsomes.

Liver Microsomal Stability Studies

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard in vitro model for assessing metabolic stability.

While there are no studies specifically detailing the metabolic stability of this compound in liver microsomes, research on other benzophenone compounds provides some general insights. For instance, the metabolism of benzophenone-3 in rat and human liver microsomes has been shown to involve hydroxylation and desmethylation, catalyzed by various CYP isoforms. The metabolic fate of benzophenone itself has also been investigated, with studies indicating that it can be bioactivated by certain human cytochrome P450 enzymes. Guanidine-containing benzophenone derivatives have been shown to undergo hydroxylation as a major metabolic pathway in rat liver microsomes.

These studies suggest that benzophenones, as a class, are subject to metabolic transformation by liver enzymes. The specific metabolic pathways and the rate of metabolism for this compound would depend on its unique structure, particularly the acetoxy and heptyl substitutions. To determine its metabolic profile and stability, dedicated experiments with liver microsomes would be necessary.

Identification of Major Metabolites via Mass Spectrometry

No publicly available research data exists for the major metabolites of this compound identified through mass spectrometry.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 2-Acetoxy-4'-heptylbenzophenone

The chemical compound this compound is a derivative of benzophenone (B1666685), a well-known structural motif in organic chemistry. Its molecular structure features a benzophenone core substituted with an acetoxy group at the 2-position of one phenyl ring and a heptyl chain at the 4'-position of the other. This specific arrangement of functional groups imparts a unique combination of properties to the molecule, making it a subject of interest for scientific investigation.

The synthesis of this compound can be conceptually approached through a two-step process. The initial step would likely involve the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a substituted benzoyl chloride to form a 2-hydroxy-4'-heptylbenzophenone precursor. This intermediate possesses a hydroxyl group that can then be subjected to an acetylation reaction. The acetylation of phenols is a standard and efficient transformation in organic synthesis, often employing reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst to yield the corresponding acetate (B1210297) ester. libretexts.org

The structural integrity and purity of the synthesized this compound would be confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and the presence of the acetoxy and heptyl groups. Infrared (IR) spectroscopy is expected to show characteristic absorption bands for the ester carbonyl group (C=O) and the ketone carbonyl group, distinguishing it from its hydroxylated precursor. libretexts.org Mass spectrometry would be employed to determine the precise molecular weight of the compound, further corroborating its identity. nih.gov

The physicochemical properties of this compound are largely dictated by its molecular structure. The presence of the long heptyl chain introduces a significant nonpolar character to the molecule, influencing its solubility in various organic solvents. The benzophenone core, with its aromatic rings and carbonyl group, contributes to its potential for electronic interactions and its absorption of ultraviolet (UV) light, a characteristic feature of benzophenone derivatives. everlight-uva.compartinchem.com

The introduction of the acetoxy and heptyl groups can also influence the compound's thermal behavior and potential to exhibit liquid crystalline properties. The elongated molecular shape, a consequence of the para-substituted heptyl chain, is a common feature in molecules that form liquid crystal phases. merckgroup.comlibretexts.org The interplay between the rigid benzophenone core and the flexible alkyl chain could lead to the formation of ordered, yet fluid, mesophases upon heating. nih.govias.ac.in

Furthermore, the photochemical behavior of this compound is of considerable interest. Benzophenone and its derivatives are well-known for their ability to absorb UV radiation and are often used as photostabilizers in various materials. everlight-uva.comnih.govresearchgate.net The acetoxy group may influence the photostability and the pathways of photochemical reactions compared to the parent hydroxybenzophenone. nih.gov

Identification of Unexplored Research Avenues and Challenges

Despite the foundational understanding of this compound, several research avenues remain unexplored, presenting both opportunities and challenges for the scientific community.

A primary challenge lies in the lack of comprehensive experimental data for this specific compound. While the synthesis is plausible based on established chemical principles, detailed experimental procedures, optimization of reaction conditions, and thorough characterization are yet to be reported in publicly available literature. This includes definitive spectroscopic data (NMR, IR, Mass Spectrometry) and measured physicochemical properties such as melting point, boiling point, and solubility in a range of solvents.

The liquid crystalline behavior of this compound is a significant and largely unexplored area. While the molecular structure suggests the potential for mesophase formation, detailed studies using techniques like polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are necessary to confirm the existence of any liquid crystal phases and to determine their nature (e.g., nematic, smectic) and transition temperatures. merckgroup.comias.ac.in A key challenge will be to understand how the interplay of the acetoxy and heptyl substituents influences the self-assembly and packing of the molecules.

The photochemical properties of this compound warrant a more in-depth investigation. While benzophenones are known UV absorbers, the specific effects of the 2-acetoxy and 4'-heptyl substitution on the absorption spectrum, photostability, and potential for photochemical reactions are unknown. nih.govresearchgate.net Understanding these aspects is crucial for evaluating its potential as a UV stabilizer or in other photo-responsive applications. Challenges include elucidating the photochemical degradation pathways and quantifying its photostability under various conditions.

Furthermore, the synthesis of analogs and derivatives of this compound presents another research direction. Systematically varying the length of the alkyl chain at the 4'-position or changing the acyl group at the 2-position could provide valuable structure-property relationship insights. This would allow for the fine-tuning of properties such as liquid crystalline behavior and photochemical response.

Finally, the computational modeling of this compound could provide valuable theoretical insights to complement experimental studies. Quantum chemical calculations could predict spectroscopic properties, molecular geometry, and electronic structure, aiding in the interpretation of experimental data and guiding the design of new materials with desired properties. The challenge here is the accuracy of the computational methods for such relatively large and flexible molecules.

Potential for Novel Applications in Emerging Technologies

The unique structural features of this compound suggest its potential for application in a variety of emerging technologies, particularly in the realm of materials science.

One of the most promising areas of application is in the development of advanced liquid crystal displays (LCDs) . ic.ac.ukjetir.org The potential for this compound to exhibit a nematic or other mesophases, coupled with the inherent properties of the benzophenone core, could make it a valuable component in liquid crystal mixtures. merckgroup.com The presence of the heptyl chain can influence the viscosity and clearing point of the liquid crystal mixture, while the benzophenone moiety could contribute to the dielectric anisotropy, a key parameter for the switching behavior of LCDs. Further research into its electro-optical properties is necessary to fully assess its suitability for this application.

The photochemical properties of this compound open up possibilities for its use in photo-responsive materials . acs.orgrsc.orgresearchgate.netrsc.org As a benzophenone derivative, it is expected to absorb UV radiation, which could be harnessed for applications such as UV-curing of polymers or as a photostabilizer to prevent the degradation of materials exposed to sunlight. everlight-uva.comnih.gov The acetoxy group might modulate its photochemical behavior, potentially leading to novel photo-switchable materials where its properties can be altered by light.

Furthermore, this compound could serve as a key intermediate in the synthesis of more complex functional molecules . The acetoxy group can be hydrolyzed back to a hydroxyl group, which can then be further functionalized. This allows for the introduction of other chemical moieties, leading to the creation of novel polymers, dyes, or pharmaceutical compounds. The benzophenone scaffold is a common feature in many biologically active molecules and functional materials.

The self-assembly properties, potentially leading to the formation of ordered structures, could also be exploited in the field of nanotechnology . The ability to form well-defined molecular arrangements on surfaces could be utilized for the fabrication of organic electronic devices or sensors.

Recommendations for Future Interdisciplinary Research Directions

To fully unlock the potential of this compound and related compounds, a concerted and interdisciplinary research effort is recommended. The following directions are proposed to guide future investigations:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Acetoxy-4'-heptylbenzophenone with high purity?

  • Methodological Answer : Synthesis typically involves controlled pH conditions (e.g., pH 3–6) and multi-step purification. For benzophenone derivatives, a common approach includes condensation reactions under inert atmospheres, followed by steam distillation and reduced-pressure rectification to isolate the product. Purity optimization requires monitoring reaction intermediates via TLC or HPLC and selecting solvents with low water content to prevent hydrolysis of the acetyl group . Post-synthesis, recrystallization from ethanol or benzene enhances purity (>98%), as noted in analogous compounds like 2-hydroxy-4-methoxybenzophenone .

Q. How can solubility profiles of this compound be characterized for experimental design?

  • Methodological Answer : Solubility testing in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane, benzene) is critical. For benzophenone derivatives, solubility in ethanol at 50 mg/mL is typical, but temperature and solvent purity must be controlled to avoid variability. UV-Vis spectroscopy at λmax ~280 nm can quantify solubility limits. Pre-saturation methods with sonication (30–60 min) improve dissolution kinetics .

Q. What spectroscopic techniques are recommended for structural validation?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, acetate C-O at ~1250 cm⁻¹). <sup>1</sup>H NMR (in CDCl3) resolves aromatic protons (δ 6.5–8.0 ppm) and heptyl/acetyl groups (δ 0.8–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for C22H26O3 expected at ~362.45 g/mol) .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data for benzophenone derivatives under varying pH?

  • Methodological Answer : Stability studies must replicate conditions (e.g., aqueous buffers at pH 4–9, 25–60°C) with rigorous kinetic analysis. For this compound, hydrolysis of the acetyl group may occur at pH >7, detectable via HPLC retention time shifts. Conflicting data often arise from impurities or oxidation byproducts; using argon-purged solutions and antioxidants (e.g., BHT) minimizes degradation .

Q. What strategies resolve discrepancies in analytical quantification across different laboratories?

  • Methodological Answer : Harmonize protocols using certified reference materials (CRMs) and inter-laboratory validation. For example, calibrate HPLC systems with a standardized gradient (e.g., 60:40 acetonitrile:water, 1 mL/min) and validate against NMR purity assessments. Discrepancies in UV-Vis extinction coefficients can be mitigated by cross-referencing with molar absorptivity data from peer-reviewed studies .

Q. How does this compound interact with indoor surface materials in environmental chemistry studies?

  • Methodological Answer : Surface adsorption experiments on silica, cellulose, or PVC substrates (simulating indoor environments) are conducted using microbalance or QCM-D techniques. Pre-condition surfaces at 40–60% relative humidity. Data contradictions may arise from surface roughness or organic residues; atomic force microscopy (AFM) or XPS can characterize surface-adsorbate interactions .

Q. What experimental designs mitigate confounding variables in proteomic studies involving benzophenone-based probes?

  • Methodological Answer : Use isotope-labeled analogs (e.g., <sup>13</sup>C-acetate) as internal standards in MS-based workflows. For protein interaction studies, perform competitive binding assays with negative controls (e.g., unmodified benzophenone). Confounding variables like non-specific binding are minimized by optimizing probe concentration (10–100 µM) and wash buffers (e.g., 0.1% Tween-20) .

Methodological Notes

  • Data Validation : Cross-reference synthesis yields and purity data with databases like Reaxys or PubChem, excluding non-peer-reviewed sources (e.g., BenchChem) .
  • Safety Protocols : Follow OSHA HCS guidelines for handling acetylated benzophenones, including PPE (gloves, goggles) and fume hood use .
  • Statistical Rigor : Employ ANOVA for batch-to-batch variability analysis (n ≥ 3) and report confidence intervals (95% CI) in stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.